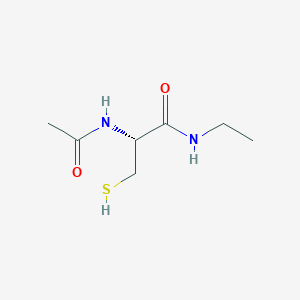
N~2~-Acetyl-N-ethyl-L-cysteinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Acetyl-N-ethyl-L-cysteinamide is a derivative of the amino acid cysteine. It is known for its antioxidant properties and ability to penetrate cell membranes, making it a valuable compound in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Acetyl-N-ethyl-L-cysteinamide typically starts with N-acetyl-L-cysteine. The process involves contacting N-acetyl-L-cysteine with an organic alcohol and an inorganic acid to form an organic solution containing N-acetyl-L-cysteine ester. This ester is then reacted with ammonia to produce N2-Acetyl-N-ethyl-L-cysteinamide .
Industrial Production Methods: Industrial production methods for N2-Acetyl-N-ethyl-L-cysteinamide involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high chemical yields and purity, ensuring the compound is suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N~2~-Acetyl-N-ethyl-L-cysteinamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of N2-Acetyl-N-ethyl-L-cysteinamide include organic alcohols, inorganic acids, and ammonia. The reactions are typically carried out under controlled conditions to ensure high yields and purity .
Major Products Formed: The major products formed from the reactions of N2-Acetyl-N-ethyl-L-cysteinamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols .
Scientific Research Applications
N~2~-Acetyl-N-ethyl-L-cysteinamide has a wide range of scientific research applications It is used in chemistry for its antioxidant properties and ability to reduce oxidative stress In biology, it is used to protect cells from oxidative damage and apoptosisAdditionally, it is used in the industry for its antioxidant properties and ability to stabilize various products .
Mechanism of Action
The mechanism of action of N2-Acetyl-N-ethyl-L-cysteinamide involves its ability to penetrate cell membranes and replenish intracellular glutathione (GSH). It regulates the activation of NF-κB and HIF-1α, modulating reactive oxygen species (ROS) and reducing oxidative stress. This compound’s ability to directly reduce intracellular GSSG to GSH without the involvement of glutathione peroxidase is a key aspect of its protective effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N2-Acetyl-N-ethyl-L-cysteinamide include N-acetylcysteine, N-acetylcysteine amide, and cysteinamide. These compounds share similar antioxidant properties and ability to penetrate cell membranes .
Uniqueness: N~2~-Acetyl-N-ethyl-L-cysteinamide is unique due to its enhanced bioavailability and ability to cross the blood-brain barrier more effectively than its counterparts. This makes it particularly valuable in treating neurodegenerative diseases and other conditions involving oxidative stress .
Properties
CAS No. |
66127-81-9 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
(2R)-2-acetamido-N-ethyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-3-8-7(11)6(4-12)9-5(2)10/h6,12H,3-4H2,1-2H3,(H,8,11)(H,9,10)/t6-/m0/s1 |
InChI Key |
ANKTYDJNJFKIHR-LURJTMIESA-N |
Isomeric SMILES |
CCNC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CCNC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















